REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:9]=[C:8]([Cl:10])[CH:7]=[CH:6][C:3]=1[CH:4]=O.[CH:11]1([NH2:14])[CH2:13][CH2:12]1.[BH4-].[Na+]>CO>[CH:11]1([NH:14][CH2:4][C:3]2[CH:6]=[CH:7][C:8]([Cl:10])=[CH:9][C:2]=2[Cl:1])[CH2:13][CH2:12]1 |f:2.3|
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Name
|
|
Quantity
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5.25 g
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Type
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reactant
|
Smiles
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ClC1=C(C=O)C=CC(=C1)Cl
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Name
|
|
Quantity
|
140 mL
|
Type
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solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
1.71 g
|
Type
|
reactant
|
Smiles
|
C1(CC1)N
|
Name
|
|
Quantity
|
1.42 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
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The mixture as stirred at room temperature for 40 min
|
Rate
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UNSPECIFIED
|
RPM
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0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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WAIT
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Details
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After standing overnight
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Duration
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8 (± 8) h
|
Type
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CUSTOM
|
Details
|
the solvent was removed
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Type
|
EXTRACTION
|
Details
|
Two extractions with ethyl acetate
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Type
|
EXTRACTION
|
Details
|
again extracted twice with ethyl acetate
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Type
|
DRY_WITH_MATERIAL
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Details
|
The organic phases were dried with MgSO4
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Type
|
CONCENTRATION
|
Details
|
concentrated
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |